![molecular formula C11H6ClFN2O2 B1402774 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid CAS No. 1227807-75-1](/img/structure/B1402774.png)
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid
Overview
Description
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-fluoro-2-amino pyrimidines with various amines in the presence of K2CO3, via a C-N bond-forming reaction .Molecular Structure Analysis
The molecular formula of this compound is C4H2ClFN2. It has a molecular weight of 132.52 .Chemical Reactions Analysis
The compound can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.503 (lit.) and a density of 1.439 g/mL at 20 °C (lit.) .Scientific Research Applications
Fluorescent Zn(II) Sensors
Research by Nolan et al. (2006) describes the development of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes for sensing Zn(II). These compounds, including 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, demonstrate improved selectivity for Zn(II) and are useful in biological imaging applications (Nolan et al., 2006).
Aerobic Soil Metabolism
Vithala and White (1996) investigated the aerobic metabolism of flupropacil in sandy loam soil, identifying a major metabolite as flupropacil acid, related to this compound. This study provides insights into the environmental fate and transformation of similar compounds (Vithala & White, 1996).
Hypoglycemic Agents
Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, including compounds related to this compound. This research contributes to the development of new therapeutic agents for diabetes (Grell et al., 1998).
Synthesis and Piperidinolysis of Fluoropyrimidines
Brown and Waring (1974) conducted a study on the synthesis of simple fluoropyrimidines, which are structurally related to this compound. Their research aids in understanding the chemical reactions and potential applications of such compounds (Brown & Waring, 1974).
Reactive Oxygen Species Detection
Setsukinai et al. (2003) developed novel fluorescence probes, including compounds related to this compound, for detecting reactive oxygen species. These probes are significant for studying oxidative stress and related biological processes (Setsukinai et al., 2003).
Fluoropyrimidine in Cancer Treatment
Chu et al. (2004) examined the use of S-1, an oral fluoropyrimidine, in treating advanced malignancies. This study provides insight into the therapeutic applications of fluoropyrimidines, which are structurally related to this compound (Chu et al., 2004).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is the P2X7 receptor . This receptor plays a crucial role in various cellular processes, including inflammation and apoptosis.
Mode of Action
This compound interacts with the P2X7 receptor as an antagonist . By binding to this receptor, it inhibits its activation, leading to a decrease in the receptor’s downstream effects.
Biochemical Pathways
The inhibition of the P2X7 receptor by this compound affects several biochemical pathways. These include the inflammatory response and apoptotic pathways . The compound’s action can lead to a reduction in inflammation and cell death.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and a decrease in cell death . These effects are due to the compound’s antagonistic action on the P2X7 receptor.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O2/c12-9-2-1-6(3-8(9)11(16)17)10-14-4-7(13)5-15-10/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPXIXAIKOZGMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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